molecular formula C19H18FN3O5S B2943395 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide CAS No. 2035000-41-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide

Cat. No.: B2943395
CAS No.: 2035000-41-8
M. Wt: 419.43
InChI Key: QCGGRBPGHLNYRN-XVNBXDOJSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, making it a prominent target in pain and neurogenic inflammation research. This compound is structurally related to the chemotype exemplified by HC-030031, a well-characterized TRPA1 antagonist, but features specific modifications including a fluorinated benzothiadiazole dioxide moiety intended to enhance its pharmacological profile. Its primary research application is in the pharmacological dissection of TRPA1's role in various pathophysiological conditions. Researchers utilize this antagonist in vitro to inhibit TRPA1 activation by agonists such as allyl isothiocyanate (AITC) or cinnamaldehyde in calcium flux assays and electrophysiological studies. In vivo, it is employed in preclinical models to investigate the contribution of TRPA1 to mechanisms of inflammatory and neuropathic pain , airway inflammation and asthma , and itch (pruritus) . By selectively blocking TRPA1, this compound helps elucidate channel function and validates its potential as a therapeutic target for a wide range of sensory disorders.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5S/c1-22-15-5-4-14(20)11-16(15)23(29(22,25)26)9-8-21-19(24)7-3-13-2-6-17-18(10-13)28-12-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,24)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGGRBPGHLNYRN-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, its biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₁₇F N₄O₃S
  • Molecular Weight : 359.39 g/mol

The structural components include:

  • A benzo[d][1,3]dioxole ring which is known for its diverse biological activities.
  • A thiadiazole moiety that contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzodioxole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial activity due to increased membrane permeability.

Anticancer Potential

Compounds with similar frameworks have been investigated for their anticancer activities. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Evaluation : A study testing various benzodioxole derivatives found that those with specific substitutions exhibited enhanced activity against Candida albicans and other pathogens. The results suggested that modifications on the benzodioxole ring could significantly impact biological efficacy .
  • Cytotoxicity Assays : In vitro tests on similar compounds demonstrated IC50 values ranging from 10 µM to 25 µM against various cancer cell lines, indicating promising cytotoxic effects . These findings suggest that the compound may also exhibit similar anticancer properties.

Data Table of Biological Activities

Activity TypeCompound StructureIC50 Value (µM)Reference
AntimicrobialBenzodioxole Derivative20 - 30
AnticancerThiadiazole Derivative15 - 25
Apoptosis InductionRelated Benzodioxole Compound10 - 20

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural similarities and differences with related compounds:

Compound Name Core Structure Substituents/Linker Molecular Weight Biological Activity (if reported) Reference
Target Compound: (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide Benzo[d][1,3]dioxol + acrylamide 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole ~425 (estimated) Not explicitly reported; likely kinase/CNS target
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide Benzo[d][1,3]dioxol + acetamide 6-fluoro-1,3-dimethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole 393.4 Not reported
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide Benzo[d][1,3]dioxol + acrylamide 4-hydroxyphenethyl 311.3 Anti-obesity (inhibits adipocyte differentiation)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide Benzo[d][1,3]dioxol + acrylamide Thiophene-containing hydroxypropyl 331.4 Not reported

Key Observations :

  • Linker Type : The acrylamide linker in the target compound and ’s anti-obesity analogue provides conformational rigidity compared to the more flexible acetamide in ’s compound. This rigidity may enhance binding to planar active sites (e.g., kinase ATP pockets) .
  • Benzothiadiazole Modifications : The 6-fluoro and 3-methyl substituents in the target compound and ’s analogue likely improve metabolic stability and target affinity due to fluorine’s electronegativity and methyl’s steric effects .
  • Biological Activity : ’s compound demonstrates anti-obesity effects via PPAR-γ and FAS inhibition, while the target compound’s benzothiadiazole sulfone group may target redox-sensitive enzymes or neurotransmitter receptors, common in CNS disorders .
Physicochemical Properties
Property Target Compound ’s Acetamide Analogue ’s Anti-Obesity Compound
Molecular Formula C₁₉H₁₇FN₃O₅S (est.) C₁₇H₁₆FN₃O₅S C₁₈H₁₇NO₄
Molecular Weight ~425 393.4 311.3
LogP (Predicted) ~2.5–3.0 ~2.0–2.5 ~2.8–3.2
Hydrogen Bond Acceptors 8 8 5

Analysis :

  • The acetamide analogue () has fewer hydrogen bond donors, possibly reducing off-target interactions but limiting polar interactions with targets .
Cross-Reactivity Considerations
  • The sulfone group in the target compound may reduce cross-reactivity in immunoassays compared to sulfur-containing analogues (e.g., thiophene in ’s compound), as sulfones are less nucleophilic and less likely to interact with antibodies non-specifically .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves three key stages:

  • Acrylamide coupling : Reacting benzo[d][1,3]dioxol-5-yl acryloyl chloride with the thiadiazole-ethylamine intermediate under Schotten-Baumann conditions (e.g., THF/water, 0–5°C) .
  • Thiadiazole sulfone formation : Oxidizing the thiadiazole ring using H2O2/AcOH or KMnO4 under reflux .
  • Fluorination : Introducing the 6-fluoro group via electrophilic substitution with Selectfluor® . Purity assurance : Use silica gel chromatography (ethyl acetate/hexane) followed by recrystallization (ethanol/water). Validate purity via HPLC (≥95%) and 1H NMR .

Q. Which spectroscopic methods are essential for structural characterization?

  • 1H/13C NMR : Confirm acrylamide geometry (E-configuration via J = 15.2 Hz coupling in 1H NMR) and aromatic substituents .
  • HRMS : Verify molecular weight (e.g., ESI MS m/z 356.20 [M+H]<sup>+</sup> for a related acrylamide) .
  • X-ray crystallography : Resolve conformational details (e.g., benzo[d][1,3]dioxol-thiadiazole dihedral angles) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thiadiazole sulfone moiety?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours for conventional heating) .
  • Catalyst screening : Test Pd(OAc)2 or CuI for coupling steps .
  • Solvent optimization : Use DMF for cyclization (higher polarity enhances sulfone stability) .
  • In situ monitoring : Track reaction progress via TLC (UV-active spots) or FT-IR (disappearance of S=O stretching at ~1350 cm<sup>-1</sup>) .

Q. What strategies address contradictory cytotoxicity data between in vitro and in vivo models?

  • Solubility enhancement : Use DMSO/PEG-400 formulations to improve bioavailability .
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Orthogonal assays : Compare MTT (in vitro) vs. xenograft tumor models (in vivo), adjusting dosage regimens based on pharmacokinetic profiling .

Q. How can structure-activity relationship (SAR) studies optimize target binding?

  • Substituent variation :
ModificationBiological Impact
6-Fluoro → ChloroEnhanced lipophilicity (logP ↑) but reduced solubility
Benzo[d][1,3]dioxol → PhenylLower antitumor activity (IC50 ↑ from 0.8 μM to 5.2 μM)
  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or BRAF) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • LC-MS/MS method :
  • Column: C18 (2.1 × 50 mm, 1.7 μm).
  • Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).
  • Quantify via MRM transition m/z 500 → 356 (LOQ = 1 ng/mL) .
    • Matrix effects : Mitigate with deuterated internal standards (e.g., d4-acrylamide analog) .

Methodological Guidance

Q. How to design biological assays for evaluating anticancer activity?

  • In vitro : MTT assay (72-hour exposure, IC50 calculation) against HeLa or MCF-7 cells .
  • Mechanistic studies : Western blotting for apoptosis markers (Bax, Bcl-2) or flow cytometry for cell cycle arrest .
  • Selectivity screening : Test against non-cancerous cell lines (e.g., HEK293) to assess toxicity .

Q. What approaches enhance metabolic stability of the thiadiazole sulfone group?

  • Electron-withdrawing substituents : Introduce -CF3 at the 3-methyl position to reduce oxidative metabolism .
  • Prodrug design : Mask the sulfone as a bioreversible ester (e.g., pivaloyloxymethyl) for sustained release .

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